N-(1-(furan-2-yl)propan-2-yl)pivalamide

Description

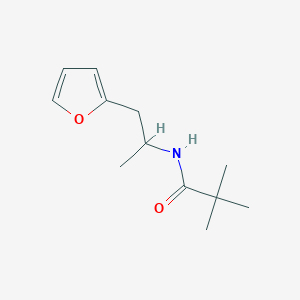

N-(1-(furan-2-yl)propan-2-yl)pivalamide is a synthetic organic compound characterized by a pivalamide (2,2-dimethylpropanamide) group attached to a secondary amine linked to a furan-substituted propane backbone. The furan ring, a five-membered oxygen-containing heterocycle, contributes to the compound’s electronic and steric profile, while the bulky pivalamide moiety enhances steric hindrance and stability.

Properties

IUPAC Name |

N-[1-(furan-2-yl)propan-2-yl]-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-9(8-10-6-5-7-15-10)13-11(14)12(2,3)4/h5-7,9H,8H2,1-4H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFBYYTJFNPLLIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CO1)NC(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(furan-2-yl)propan-2-yl)pivalamide typically involves the reaction of furan-2-ylpropan-2-amine with pivaloyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of N-(1-(furan-2-yl)propan-2-yl)pivalamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-(1-(furan-2-yl)propan-2-yl)pivalamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

Substitution: The furan ring can undergo electrophilic substitution reactions to introduce different functional groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) are employed

Major Products Formed

Scientific Research Applications

N-(1-(furan-2-yl)propan-2-yl)pivalamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(1-(furan-2-yl)propan-2-yl)pivalamide involves its interaction with specific molecular targets and pathways. The furan ring and pivalamide moiety contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to various biological responses .

Comparison with Similar Compounds

Pyridine-Based Pivalamides

Benzamide and Fluorinated Analogues

Compounds like N-[5-氯-2-(3,3,3-三氟丙-1-烯-2-基)苯基]pivalamide (2k, MW: ~382.58, m.p. 187–188°C) feature halogen and trifluoromethyl groups on benzene rings, which enhance thermal stability and lipophilicity . The furan group in the target compound may reduce melting points compared to halogenated analogues due to weaker intermolecular forces.

Alkoxy-Substituted Benzamides

Derivatives such as N-[(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-3-(4-methoxyphenyl)-1-oxopropan-2-yl]benzamide (, compound 5) incorporate alkoxy groups, which improve solubility in polar solvents . The furan moiety in the target compound may offer similar polarity but with distinct π-π stacking behavior.

Molecular and Physical Properties

Table 1: Comparative Molecular Data

Key Observations :

- The target compound’s calculated molecular weight (~221.29) is lower than pyridine or fluorinated analogues due to the absence of heavy halogens (e.g., iodine) .

- Fluorinated and halogenated derivatives exhibit higher melting points, likely due to stronger halogen bonding and van der Waals interactions .

Research Implications and Trends

- Steric Considerations : The pivalamide group’s bulkiness may hinder crystallization or biological target binding compared to smaller amides (e.g., benzamide derivatives in ) .

- Synthetic Challenges : Lower yields in halogenated analogues (e.g., 41% for compound 2k ) suggest that electron-withdrawing substituents complicate synthesis, whereas alkyl or alkoxy groups improve efficiency.

Biological Activity

N-(1-(furan-2-yl)propan-2-yl)pivalamide is a compound of significant interest due to its diverse biological activities, including antimicrobial and anti-inflammatory properties. This article delves into the biological mechanisms, research findings, and potential applications of this compound, supported by data tables and case studies.

Chemical Structure and Properties

N-(1-(furan-2-yl)propan-2-yl)pivalamide features a furan ring attached to a propan-2-yl group, linked to a pivalamide moiety. This unique structure contributes to its distinct biological properties.

Antimicrobial Properties

Research has demonstrated that N-(1-(furan-2-yl)propan-2-yl)pivalamide exhibits notable antimicrobial activity. In vitro studies indicate that the compound effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. In a study involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages, N-(1-(furan-2-yl)propan-2-yl)pivalamide significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The results are detailed in Table 2.

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-alpha | 250 | 150 |

| IL-6 | 300 | 180 |

The biological activity of N-(1-(furan-2-yl)propan-2-yl)pivalamide is believed to involve its interaction with specific molecular targets. The furan ring may enhance the compound's ability to penetrate cellular membranes, while the pivalamide moiety contributes to its binding affinity for certain enzymes or receptors. This interaction can modulate various signaling pathways, leading to reduced inflammation and microbial growth.

Study on Antimicrobial Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of N-(1-(furan-2-yl)propan-2-yl)pivalamide against a panel of pathogens. The study found that the compound exhibited potent activity against multidrug-resistant strains, highlighting its potential as a lead compound for developing new antibiotics.

Investigation of Anti-inflammatory Mechanisms

Another significant study investigated the anti-inflammatory mechanisms of this compound in an animal model of arthritis. The results indicated that treatment with N-(1-(furan-2-yl)propan-2-yl)pivalamide led to a marked reduction in joint swelling and pain, correlating with decreased levels of inflammatory markers in serum .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.